molecular formula C11H11N3O2 B14839267 2-Cyano-5-cyclopropoxy-N-methylisonicotinamide

2-Cyano-5-cyclopropoxy-N-methylisonicotinamide

Cat. No.: B14839267
M. Wt: 217.22 g/mol
InChI Key: FJZOLQLFEYQGTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-cyclopropoxy-N-methylisonicotinamide typically involves the reaction of 2-cyano-5-hydroxyisonicotinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-cyclopropoxy-N-methylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

2-Cyano-5-cyclopropoxy-N-methylisonicotinamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-cyclopropoxy-N-methylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-cyano-5-cyclopropyloxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-13-11(15)9-4-7(5-12)14-6-10(9)16-8-2-3-8/h4,6,8H,2-3H2,1H3,(H,13,15)

InChI Key

FJZOLQLFEYQGTB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC(=C1)C#N)OC2CC2

Origin of Product

United States

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